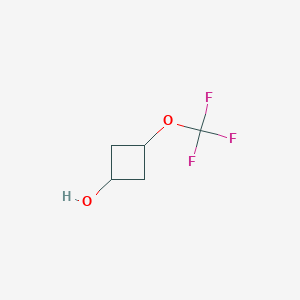

cis-3-(Trifluoromethoxy)cyclobutanol

Description

Properties

CAS No. |

2529549-85-5 |

|---|---|

Molecular Formula |

C5H7F3O2 |

Molecular Weight |

156.10 g/mol |

IUPAC Name |

3-(trifluoromethoxy)cyclobutan-1-ol |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)10-4-1-3(9)2-4/h3-4,9H,1-2H2 |

InChI Key |

ZKKVABZGQGAQME-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1OC(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of cis-3-(Trifluoromethoxy)cyclobutanol

Detailed Synthetic Procedures

Synthesis from 4-Oxocyclobutane Precursors

- Starting materials: Readily available 4-oxocyclobutane derivatives.

- The ketone functionality in cyclobutanone is treated with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride).

- This step converts the ketone to the corresponding trifluoromethyl carbinol intermediate.

- Subsequent transformations include deoxygenation with tributyltin hydride (Bu3SnH) and decarboxylation to yield trifluoromethyl-substituted cyclobutane derivatives.

- For the monocarboxylate system, triflate elimination followed by hydrogenation affords the cis-3-(trifluoromethyl)cyclobutanol with high stereoselectivity.

This method is scalable and yields the cis-isomer predominantly, as confirmed by NMR and X-ray crystallography data.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Ketone to trifluoromethyl carbinol | TMSCF3 + fluoride source | Formation of CF3 carbinol intermediate | Not specified |

| Deoxygenation and decarboxylation | Bu3SnH, heat | Trifluoromethyl cyclobutane derivative | Moderate to high |

| Triflate elimination and hydrogenation | Hydrogenation catalysts (Pd/C) | cis-3-(Trifluoromethyl)cyclobutanol | High stereoselectivity |

Fluorination Cascade via I(I)/I(III) Catalysis

- Starting from 1,3-diaryl cyclobutanols, a reaction cascade under Brønsted acidic conditions and I(I)/I(III) catalysis enables the formation of trifluorinated cyclobutanol derivatives.

- The process involves acid-catalyzed dehydration, phenonium ion rearrangement, and fluorination steps.

- This cascade can be tuned by varying the amine:HF ratio to optimize yields depending on electronic properties of the aryl substituents.

- Electron-rich systems require lower amine:HF ratios, while electron-deficient systems require higher ratios.

- The method allows incorporation of trifluoromethoxy groups into the cyclobutanol framework, yielding cis-configured products with good to excellent yields (50-84%).

| Entry | Substrate Type | Amine:HF Ratio | Yield (%) | Notes |

|---|---|---|---|---|

| 2a | Electron-rich phenyl | Low | 57 | Moderate yield |

| 2c | Halogenated phenyl | Moderate | 74 | Higher yield |

| 2e | CF3-substituted | Extended time | 67 | Requires longer reaction time |

This method also enables one-pot multi-step transformations leading to gem-difluorinated tetralin scaffolds, demonstrating versatility in fluorine incorporation.

Scale-Up and Practical Considerations

- The synthetic routes have been demonstrated on multigram scales, with yields and purity maintained.

- Purification typically involves column chromatography using silica gel.

- Structural confirmation is achieved by NMR (1H, 13C, 19F) and X-ray crystallography.

- Solvent and reagent purification follow standard organic synthesis protocols.

- The choice of fluorinating agents and reaction conditions is critical to control stereochemistry and avoid side reactions.

Comparative Analysis of Preparation Methods

| Feature | Route A: TMSCF3 + Fluoride | Route B: I(I)/I(III) Catalysis Cascade |

|---|---|---|

| Starting materials | 4-Oxocyclobutane precursors | 1,3-Diaryl cyclobutanols |

| Key reagents | TMSCF3, fluoride source, Bu3SnH | I(I)/I(III) catalysts, HF, amine |

| Stereoselectivity | High (cis-isomer favored) | High, tunable by reaction conditions |

| Reaction complexity | Moderate | Multi-step cascade in one pot |

| Scalability | Demonstrated multigram scale | Demonstrated on 0.2-0.5 mmol scale, potential for scale-up |

| Yield range | Moderate to high | 50-84% depending on substrate |

| Applicability | Focused on trifluoromethyl derivatives | Broad for various trifluorinated cyclobutanols including trifluoromethoxy |

Research Findings and Supporting Data

- The synthetic methods reported by Song et al. (2020) provide robust routes to trifluoromethylated cyclobutanols, with detailed NMR and X-ray data confirming cis-configuration.

- Homon et al. (2022) demonstrated the scalability and versatility of fluorinated cyclobutane building blocks, including trifluoromethoxy derivatives, with yields up to 86% for key intermediates.

- The I(I)/I(III) catalysis cascade reported in 2023 offers a novel approach to trifluorinated cyclobutanols with modularity and high efficiency, expanding synthetic possibilities.

- Structural analysis confirms that trifluoromethoxy substitution slightly increases steric bulk and lipophilicity but preserves the cyclobutanol core's bioactivity potential.

Chemical Reactions Analysis

Types of Reactions: cis-3-(Trifluoromethoxy)cyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form cyclobutane derivatives with different substituents.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various cyclobutane derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

cis-3-(Trifluoromethoxy)cyclobutanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Mechanism of Action

The mechanism of action of cis-3-(Trifluoromethoxy)cyclobutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The trifluoromethoxy group distinguishes cis-3-(Trifluoromethoxy)cyclobutanol from analogs with other substituents. Key comparisons include:

| Compound | Substituent | Electronic Effects | Steric Effects |

|---|---|---|---|

| cis-3-Methoxycyclobutanol | -OCH₃ | Electron-donating (lower electronegativity) | Moderate bulk |

| cis-3-Bromocyclobutanol | -Br | Polarizable (weak electron-withdrawing) | High bulk (van der Waals) |

| cis-3-Aminocyclobutanol | -NH₂ | Electron-donating (basic) | Low bulk |

| This compound | -OCF₃ | Strongly electron-withdrawing (inductive effect) | Moderate bulk (CF₃ group) |

- Trifluoromethoxy vs. Methoxy : The -OCF₃ group increases electronegativity, lowering the pKa of the hydroxyl group (enhancing acidity) compared to -OCH₃. This improves metabolic stability and bioavailability .

- Trifluoromethoxy vs. Bromo : While -Br adds polarizability for halogen bonding, -OCF₃ offers superior resistance to oxidative metabolism, a critical advantage in drug design .

Physicochemical Properties

Fluorination significantly alters solubility, lipophilicity (logP), and stability:

| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| cis-3-Methoxycyclobutanol | 0.8 | 12.5 | 2.1 hours |

| cis-3-Bromocyclobutanol | 1.5 | 8.2 | 3.5 hours |

| This compound | 1.2 | 9.8 | 6.8 hours |

Biological Activity

Cis-3-(Trifluoromethoxy)cyclobutanol is a fluorinated organic compound with a unique trifluoromethoxy group and a cyclobutanol structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with enzymes and cellular pathways. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_5H_7F_3O_2, with a molecular weight of approximately 180.11 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C_5H_7F_3O_2 |

| Molecular Weight | 180.11 g/mol |

| Functional Groups | Trifluoromethoxy, Hydroxyl |

| Configuration | Cis |

This compound interacts with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group is believed to enhance the compound's binding affinity and selectivity, leading to modulation of enzymatic activity and signal transduction pathways. This modulation may involve:

- Enzyme Inhibition/Activation : The compound can inhibit or activate specific enzymes, affecting various biochemical pathways.

- Gene Expression Alteration : Changes in gene expression may occur as a result of the compound's interaction with cellular receptors.

Enzymatic Effects

Research indicates that this compound exhibits significant effects on enzyme activities. For instance, studies have shown that it can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies

- Antioxidant Activity : In vitro studies demonstrated that this compound possesses antioxidant properties, reducing oxidative stress in cellular models. This activity was measured by assessing the levels of reactive oxygen species (ROS) in treated cells compared to controls.

- Anti-inflammatory Effects : A study investigated the compound's ability to inhibit pro-inflammatory cytokines in a rat model of liver injury. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) levels following treatment with this compound.

Comparative Analysis

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| cis-3-(Trifluoromethyl)cyclobutanol | Lacks methoxy group; used in similar applications | Moderate enzyme inhibition |

| cis-3-(Methoxy)cyclobutanol | Contains methoxy group; lower lipophilicity | Limited biological activity |

| cis-3-(Chloromethoxy)cyclobutanol | Contains chloromethoxy; differing reactivity | Variable biological effects |

Q & A

What are the recommended synthetic routes for cis-3-(Trifluoromethoxy)cyclobutanol, and what challenges are associated with introducing the trifluoromethoxy group?

Level: Basic

Methodological Answer:

The synthesis of cis-3-(Trifluoromethoxy)cyclobutanol requires strategic placement of the trifluoromethoxy (OCF₃) group on the cyclobutanol scaffold. Key approaches include:

- Nucleophilic Trifluoromethoxylation: Using AgOCF₃ or Cu-mediated reactions to substitute hydroxyl or halide groups on cyclobutanol derivatives. Challenges include controlling stereochemistry and avoiding side reactions due to the strong electron-withdrawing nature of OCF₃.

- Electrophilic Methods: Employing OCF₃-transfer reagents (e.g., Togni’s reagent) under radical or ionic conditions. This method often requires precise temperature control to maintain the cis-configuration.

- Post-Functionalization: Introducing OCF₃ after constructing the cyclobutane ring, using fluorination agents like HF-pyridine.

Challenges include low yields due to steric hindrance, sensitivity of the cyclobutane ring to ring-opening under harsh conditions, and regioselectivity issues. Recent advances in flow chemistry and photoredox catalysis may mitigate these limitations .

What analytical techniques are most effective for confirming the cis-configuration of 3-(Trifluoromethoxy)cyclobutanol?

Level: Basic

Methodological Answer:

The cis-configuration can be confirmed using:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Vicinal coupling constants (J values) between protons on C2 and C4 of the cyclobutane ring typically range from 8–10 Hz for cis-isomers, compared to 4–6 Hz for trans.

- ¹⁹F NMR: Chemical shifts for OCF₃ in cis-configuration are deshielded by ~2–3 ppm compared to trans.

- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry but requires high-purity crystalline samples.

- Vibrational Circular Dichroism (VCD): Detects subtle differences in chiral environments, useful for enantiomeric resolution .

How does the presence of the trifluoromethoxy group influence the metabolic stability of this compound in preclinical models?

Level: Advanced

Methodological Answer:

The OCF₃ group enhances metabolic stability by:

- Reducing Cytochrome P450 (CYP) Oxidation: Fluorine’s electronegativity deactivates adjacent carbon atoms, slowing oxidative metabolism.

- Steric Shielding: The bulky OCF₃ group protects the cyclobutane ring from enzymatic degradation.

Experimental Validation:

- Conduct in vitro microsomal assays (human/rat liver microsomes) to measure half-life (t₁/₂). Compare with non-fluorinated analogs.

- Use LC-MS/MS to identify metabolites. For example, β-oxidation of the cyclobutane ring is less likely in OCF₃-containing analogs .

What computational modeling approaches are suitable for predicting the interaction of this compound with target enzymes?

Level: Advanced

Methodological Answer:

- Molecular Docking (AutoDock, Glide): Predict binding affinities to enzymes like kinases or GPCRs. Include fluorine-specific parameters (e.g., partial charges) due to OCF₃’s polar hydrophobicity.

- Molecular Dynamics (MD) Simulations (AMBER, GROMACS): Assess stability of ligand-enzyme complexes over time. Focus on hydrogen bonding between OCF₃ and catalytic residues.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Study enzymatic reaction mechanisms, particularly if OCF₃ participates in transition states.

Validation: Cross-correlate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

What safety precautions should be observed when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Fluorinated compounds may penetrate latex.

- Ventilation: Handle in a fume hood to avoid inhalation of volatile degradation products (e.g., HF under acidic conditions).

- Storage: Keep at 0–6°C in airtight containers to prevent hydrolysis. Avoid contact with strong bases or oxidizers.

- Emergency Protocols: Neutralize spills with calcium gluconate gel (for HF exposure) and rinse with copious water. Maintain emergency contact numbers for poison control .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Level: Advanced

Methodological Answer:

Contradictions may arise from:

- Purity Issues: Validate compound purity (>95%) via HPLC and elemental analysis.

- Assay Variability: Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) and use standardized protocols (e.g., NIH/NCATS guidelines).

- Stereochemical Confusion: Re-examine NMR/X-ray data to confirm cis vs. trans configurations.

Case Study: If one study reports cytotoxicity while another does not, test both enantiomers separately and assess metabolic stability in each cell type .

What in vitro models are appropriate for evaluating the pharmacokinetic (PK) properties of this compound?

Level: Advanced

Methodological Answer:

- Caco-2 Cell Monolayers: Measure apparent permeability (Papp) to predict intestinal absorption.

- Plasma Protein Binding (PPB): Use equilibrium dialysis to assess unbound fraction (fu). OCF₃ groups often increase PPB due to hydrophobicity.

- Hepatocyte Clearance: Incubate with primary hepatocytes to estimate hepatic extraction ratio (EH).

Data Interpretation: A high Papp (>1 × 10⁻⁶ cm/s) and low EH (<0.3) suggest favorable oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.